molecular formula C11H8ClNO2 B1524156 2-Chloro-5-quinolinecarboxylic acid methyl ester CAS No. 1192569-38-2

2-Chloro-5-quinolinecarboxylic acid methyl ester

Cat. No. B1524156
CAS RN: 1192569-38-2
M. Wt: 221.64 g/mol
InChI Key: KDYIUQAXLBVZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-quinolinecarboxylic acid methyl ester” is a chemical compound . It is a derivative of quinolinecarboxylic acid . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Techniques : Research has focused on developing efficient synthesis methods for quinoline derivatives due to their importance in pharmaceuticals. For instance, a practical and large-scale synthesis approach for quinoline derivatives, utilizing readily available starting materials, showcases the compound's role in creating intermediates for active pharmaceutical ingredients (Bänziger et al., 2000). Another study details a novel method for synthesizing 3-quinolinecarboxylic acid methyl ester, emphasizing the compound's utility in fine chemical intermediates (Li Yong, 2009).

  • Chemical Reactivity : The reactivity of quinoline derivatives, such as laquinimod, a drug candidate, reveals the complexity of their chemical behavior. One study describes the synthesis and reactivity of laquinimod, highlighting the mechanistic aspects of its formation from quinoline esters (Jansson et al., 2006). This research is crucial for understanding the synthesis pathways and optimizing the production of such compounds.

Antimicrobial and Antibacterial Activity

  • Biological Applications : Quinoline derivatives have been studied for their antimicrobial properties. Research on thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters underlines their potential as antibacterial agents (Raghavendra et al., 2006). These findings are significant for the development of new antibacterial drugs.

Material Science Applications

  • Polymer Solar Cells : In the field of material science, quinoline derivatives are being explored for their application in solar energy. A study on high-efficiency polymer solar cells using a quinoxaline polymer demonstrates how quinoline derivatives can be used to optimize the nanoscale morphology of solar cells, leading to improved performance (Kim et al., 2013).

properties

IUPAC Name

methyl 2-chloroquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(12)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYIUQAXLBVZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=NC2=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloroquinoline-5-carboxylate

CAS RN

1192569-38-2
Record name methyl 2-chloroquinoline-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-quinolinecarboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-quinolinecarboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-quinolinecarboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-quinolinecarboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-quinolinecarboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-quinolinecarboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.